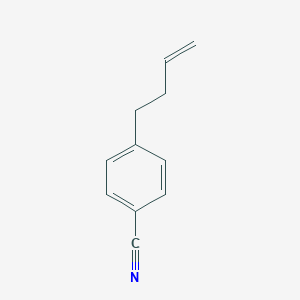

4-(3-Butenyl)benzonitrile

概要

説明

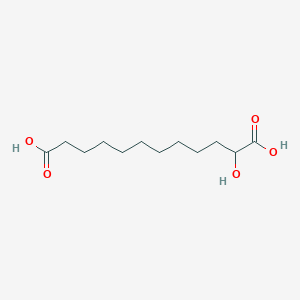

4-(3-Butenyl)benzonitrile is a chemical compound with the molecular formula C11H11N . It is a derivative of benzonitrile, which is a versatile chemical that plays key roles in the synthesis of benzoic acid, benzylamine, benzamide, pesticides, and dyes .

Molecular Structure Analysis

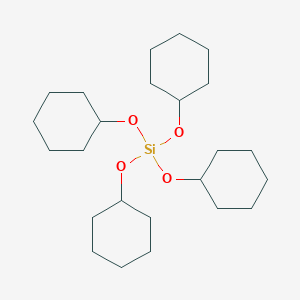

The molecular structure of 4-(3-Butenyl)benzonitrile can be analyzed using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of the compound . Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule can be studied .Chemical Reactions Analysis

The chemical reactions involving 4-(3-Butenyl)benzonitrile can be analyzed through the study of its synthesis. The reaction involves the conversion of benzaldehyde to benzonitrile, which is facilitated by the ionic liquid that acts as a co-solvent, catalyst, and phase separation agent .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3-Butenyl)benzonitrile include its refractive index, boiling point, and density . The refractive index n20/D is 1.515 (lit.), the boiling point is 132-133 °C/12 mmHg (lit.), and the density is 0.924 g/mL at 25 °C (lit.) .科学的研究の応用

Spectroscopic Characterization

“4-(3-Butenyl)benzonitrile” can be characterized using various spectroscopic techniques. For instance, its molecular structure has been studied using Density Functional Theory (DFT), which supports the experimental analysis of vibrational modes . This type of analysis is crucial for understanding the fundamental properties of the compound and can aid in the identification of its potential applications in materials science.

Molecular Structure Analysis

The molecular structure of “4-(3-Butenyl)benzonitrile” is essential for predicting reactivity and interaction with other molecules. DFT studies provide insights into the wavenumbers and potential energy distribution (PED) of the vibrational modes, which are significant for the compound’s applications in chemical synthesis and drug design .

Dielectric Studies

Dielectric properties of “4-(3-Butenyl)benzonitrile” have been investigated, which include dielectric constant at microwave frequency, optical frequency, relaxation time, and static dielectric constant . These properties are important for applications in electronics and photonics, where the material’s response to electric fields is critical.

Biological Activities

The biological activities of “4-(3-Butenyl)benzonitrile” derivatives can be explored through molecular docking studies. For example, interactions with influenza endonuclease inhibitors have been studied, which could lead to the development of new antiviral drugs .

Green Synthesis

“4-(3-Butenyl)benzonitrile” can be synthesized using green chemistry approaches. Ionic liquids with multiple roles as recycling agents have been used to synthesize benzonitrile derivatives, which is an environmentally friendly alternative to traditional methods . This application is particularly relevant for sustainable industrial processes.

Astronomical Significance

Benzonitrile derivatives, including “4-(3-Butenyl)benzonitrile”, have been detected in space, marking the first time specific aromatic molecules have been identified in the interstellar medium . This discovery has implications for understanding the chemical composition of the universe and the origins of life.

作用機序

Target of Action

Benzylic compounds, in general, are known to interact with various biological targets due to their versatile chemical structure .

Mode of Action

Benzylic compounds can undergo various reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Benzonitrile herbicides are known to undergo biotransformation via the nitrile hydratase-amidase pathway in certain microorganisms . This pathway involves the conversion of nitriles into amides, which can then be further metabolized.

Pharmacokinetics

The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .

Result of Action

The transformation of benzonitriles into amides has been shown to decrease the acute toxicities for certain compounds .

Action Environment

The action of 4-(3-Butenyl)benzonitrile can be influenced by various environmental factors. For instance, the use of ionic liquid as a recycling agent in the synthesis of benzonitrile has been shown to promote the conversion of benzaldehyde into benzonitrile, simplifying the separation process and improving the yield .

Safety and Hazards

将来の方向性

The future directions for the study and use of 4-(3-Butenyl)benzonitrile could involve the exploration of green synthesis methods . The use of ionic liquids as recycling agents presents a promising approach for the synthesis of a variety of aromatic, heteroaromatic, and aliphatic nitriles with excellent yields .

特性

IUPAC Name |

4-but-3-enylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-2-3-4-10-5-7-11(9-12)8-6-10/h2,5-8H,1,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNIAOHACTUJSLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50471600 | |

| Record name | 4-(3-butenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15451-33-9 | |

| Record name | 4-(3-butenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50471600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)

![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)